Natriumcarboxymethylcellulose

Übersicht

Beschreibung

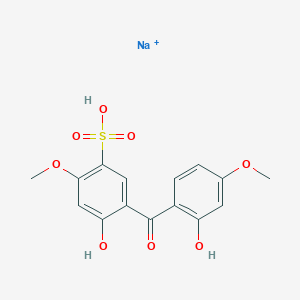

Sodium Carboxymethyl Cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . It is often used as its sodium salt . It is a white or slightly yellowish, almost odorless hygroscopic granules, powder, or fine fibers .

Synthesis Analysis

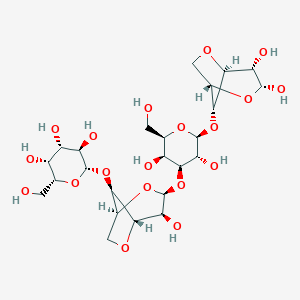

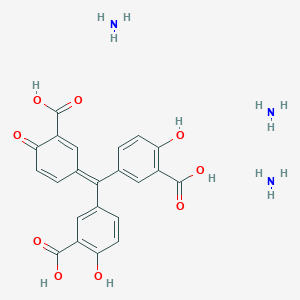

CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive . The resultant mixture produces approximately 60% CMC and 40% salts (sodium chloride and sodium glycolate) .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethylene (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

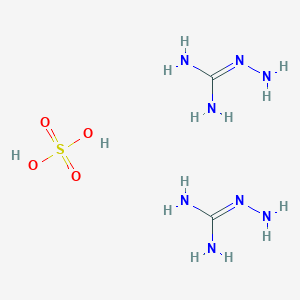

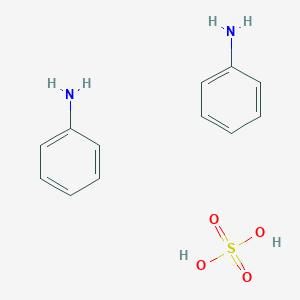

In a weakly alkaline medium, CMC can react with fuchsin to form a large volume ion-association complex . As a result of the reaction, the intensity of resonance Rayleigh scattering (IRRS) was enhanced significantly and a new RRS spectrum appeared .Physical and Chemical Properties Analysis

CMC is a water-soluble but will react with heavy metal salts to form films that are clear, tough, and insoluble in water . It is thixotropic, becoming less viscous when agitated . It is a hygroscopic material that has the ability to absorb more than 50% of water at high humidity .Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Verbesserung von salz-alkalischem Boden

Natriumcarboxymethylcellulose (CMC) wurde zur Verbesserung der Produktionskapazität von salz-alkalischem Boden eingesetzt, was entscheidend für die Erreichung einer grünen Landwirtschaft und nachhaltiger Landnutzung ist . Es wurde festgestellt, dass CMC die Wasser- und Salztransportmerkmale von salz-alkalischem Boden verbessern kann . Die Verwendung von CMC erhöht die endgültige kumulative Infiltration des Bodens und verbessert die Wasserhaltekapazität des Bodens sowie die Salzlaugeeffizienz .

Hydrogelbildung

CMC kann zur Bildung von Hydrogelen verwendet werden, bei denen es sich um dreidimensionale Polymernetzwerke handelt, die ein großes Wasservolumen speichern können, ohne sich aufzulösen . Diese Hydrogele haben einen hohen Wassergehalt, eine hohe Porosität und eine weiche Konsistenz, was sie ideal für den Einsatz in verschiedenen Bereichen macht, insbesondere in der biologischen Technik und der medizinischen Bildgebung .

Arzneimittelverabreichung

CMC-Hydrogele wurden ausgiebig in der Arzneimittelverabreichung eingesetzt . Aufgrund ihrer Nicht-Toxizität, guten Bioabbaubarkeit, guten Biokompatibilität und geringen Immunogenität gelten CMC-Hydrogele als sichere Wirkstoffträger .

Gewebetechnik

Hydrogele aus CMC werden in der Gewebetechnik eingesetzt . Ihr hoher Wassergehalt und ihre Porosität machen sie zu einem hervorragenden Nachahmer von natürlichem Gewebe, was sie ideal für den Einsatz in synthetischen Biomaterialien macht .

Regenerative Medizin

CMC-Hydrogele werden auch in der regenerativen Medizin eingesetzt

Wirkmechanismus

Target of Action

Sodium carboxymethyl cellulose (CMC) primarily targets the corneal epithelial cells in the eye . It binds to the surface of these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 . This interaction plays a crucial role in the compound’s effectiveness as an ophthalmic lubricant .

Mode of Action

The mode of action of CMC involves its binding to the surface of corneal epithelial cells . The glucopyranose subunits of CMC bind to glucose receptors GLUT-1 on the corneal cells . This binding allows CMC to stay on the ocular surface for approximately 2 hours, as indicated by a short-term binding assay .

Biochemical Pathways

Additionally, CMC can improve the soil structure and increase the water- and fertilizer-holding capacity of the soil, promoting the physiological growth of crops .

Pharmacokinetics

The pharmacokinetics of CMC primarily involve its prolonged retention time on the ocular surface . Its viscous and mucoadhesive properties, as well as its anionic charge, allow it to stay on the ocular surface for an extended period . This prolonged retention time enhances the compound’s effectiveness as an ophthalmic lubricant .

Result of Action

The action of CMC results in a diminished frequency of symptoms in patients with mild or moderate forms of eye dryness . This is achieved through its role as an ophthalmic lubricant, which helps to alleviate burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun . In addition, CMC can increase leaf N, P, and K content, and improve the physiological characteristics, yield, and quality of apples when used in sandy soil .

Action Environment

The action, efficacy, and stability of CMC can be influenced by various environmental factors. For instance, in sandy soils, CMC can improve the soil structure and increase the water- and fertilizer-holding capacity of the soil . This enhances the drought stress resistance of crops and promotes their physiological growth . Furthermore, the effectiveness of CMC as an ophthalmic lubricant can be influenced by factors such as the dryness of the environment and exposure to wind or sun .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

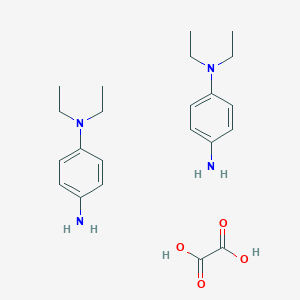

Sodium carboxymethyl cellulose interacts with various biomolecules, primarily through its carboxymethyl groups. It has been shown to have a strong interaction with Na+ cations, especially in a salt solution of higher concentration . This interaction can significantly influence the physicochemical properties of sodium carboxymethyl cellulose, including its effective length, radius of gyration, hydrodynamic radius, intrinsic viscosity, and salt tolerance .

Cellular Effects

Sodium carboxymethyl cellulose has been found to have various effects on cells. For example, it has been used in eye surgery due to its mucoadhesive property, promoting re-epithelialization of the epithelial cells in corneal wounds . In addition, sodium carboxymethyl cellulose has been shown to inhibit the formation of ice crystals and recrystallization, thus effectively stabilizing the molecular structure of starch and resulting in more uniform moisture distribution in frozen dough .

Molecular Mechanism

The molecular mechanism of action of sodium carboxymethyl cellulose primarily involves its interaction with other molecules through its carboxymethyl groups. For instance, in a salt solution, sodium carboxymethyl cellulose can form a large volume ion-association complex with fuchsin, leading to a significant enhancement of resonance Rayleigh scattering . This interaction can be influenced by factors such as the degree of substitution of sodium carboxymethyl cellulose and the concentration of the salt solution .

Temporal Effects in Laboratory Settings

The effects of sodium carboxymethyl cellulose can change over time in laboratory settings. For example, in a study investigating the dynamic wetting characteristics of dust suppression droplets impacting the coal surface, it was found that the time for different kinds of droplets to reach the maximum spreading coefficient increased with the increase of velocity . Adding a small amount of sodium carboxymethyl cellulose was found to promote droplet spreading .

Dosage Effects in Animal Models

While specific studies on the dosage effects of sodium carboxymethyl cellulose in animal models are limited, it is generally considered safe for all animal species . It may have a laxative effect and cause digestive problems, such as flatulence, diarrhea, and cramping, when consumed in large amounts .

Metabolic Pathways

It is known that sodium carboxymethyl cellulose can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Sodium carboxymethyl cellulose is highly soluble in water, forming a viscous solution . This property allows it to be easily transported and distributed within cells and tissues. The transport and distribution of sodium carboxymethyl cellulose can be influenced by factors such as its degree of substitution and the concentration of the solution .

Eigenschaften

IUPAC Name |

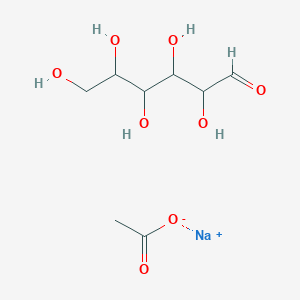

sodium;2,3,4,5,6-pentahydroxyhexanal;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYPNKICQJHLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxymethylcellulose Sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9004-32-4 | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

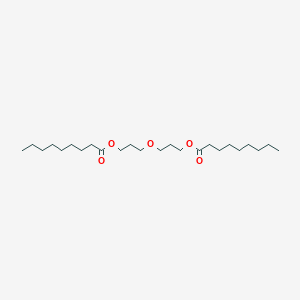

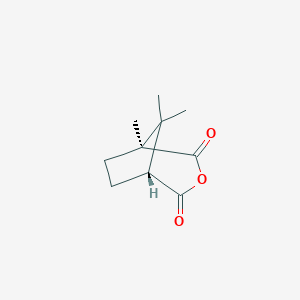

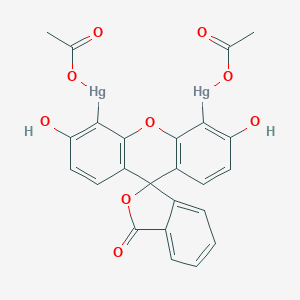

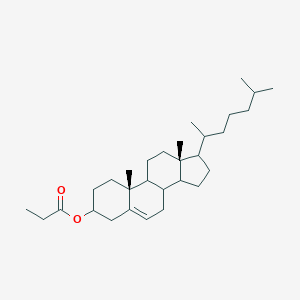

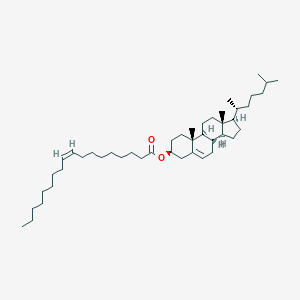

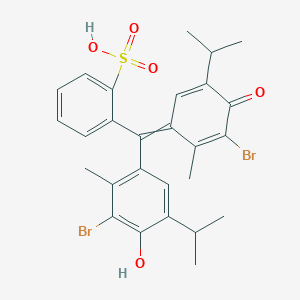

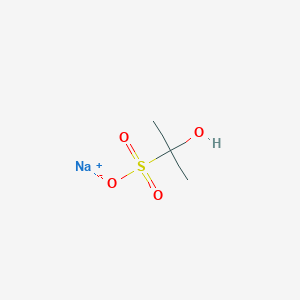

Feasible Synthetic Routes

Q1: What is the molecular formula of sodium carboxymethyl cellulose?

A1: While NaCMC doesn't have a fixed molecular formula due to its polymeric nature and varying degrees of substitution, its repeating unit structure can be represented as [C6H7O2(OH)3-x(OCH2COONa)x]n.

Q2: What is the significance of the degree of substitution (DS) in NaCMC?

A2: The DS, representing the average number of carboxymethyl groups per glucose unit in the cellulose backbone, significantly influences the properties of NaCMC. Higher DS values generally correspond to greater water solubility, viscosity, and ionic strength sensitivity. [, ]

Q3: What spectroscopic techniques are commonly employed to characterize NaCMC?

A3: Researchers utilize Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups like carboxyl groups (C=O stretching) in NaCMC. Additionally, X-ray Diffraction (XRD) provides insights into the crystallinity of NaCMC, revealing changes in structure upon modifications or interactions with other materials. [, ]

Q4: How does the addition of sodium carboxymethyl cellulose affect the mechanical properties of materials?

A4: Studies show that incorporating NaCMC into various matrices can enhance their mechanical properties. For example, adding NaCMC to yuba films increases tensile strength compared to the control yuba film without additives. [] Similarly, adding a small amount (0.1%) to a Tween-80 solution enhances droplet spreading on coal surfaces, potentially improving dust suppression. []

Q5: How does sodium carboxymethyl cellulose interact with other polymers in blend films?

A5: In blend films, NaCMC interacts with other polymers through electrostatic interactions and hydrogen bonding. For instance, in films containing N-[(2-hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride (HTCC), NaCMC forms a three-dimensional network, influencing the film-forming solution's viscosity and the film's final properties. []

Q6: How does pH affect the interactions of NaCMC with other charged molecules?

A6: pH significantly influences the charge state of NaCMC, particularly the carboxyl groups. At higher pH values, deprotonation of carboxyl groups enhances electrostatic repulsion, potentially affecting interactions with other charged molecules. Conversely, at lower pH, protonation reduces repulsion and promotes intermolecular interactions. []

Q7: How is sodium carboxymethyl cellulose used in drug delivery systems?

A7: NaCMC finds applications in drug delivery due to its biocompatibility and ability to form hydrogels. It can act as a matrix for controlling the release of drugs like timolol maleate. The release rate can be further modified by incorporating additives like calcium phosphate nanoparticles. []

Q8: How does sodium carboxymethyl cellulose contribute to the stability of suspensions and emulsions?

A8: NaCMC acts as a stabilizing agent in food and beverage applications due to its ability to increase viscosity and prevent sedimentation. Research shows that combining NaCMC with sodium alginate enhances the stability of corn beverages, improving their visual appeal and shelf life. []

Q9: What are the potential applications of sodium carboxymethyl cellulose in wound care?

A9: NaCMC's biocompatibility, biodegradability, and film-forming properties make it promising for wound care. Studies demonstrate that incorporating NaCMC into alginate fibers improves their wet strength, structural integrity, and fluid absorption capacity, making them suitable for wound dressing applications. []

Q10: Can sodium carboxymethyl cellulose be used to prepare composite materials for specific applications?

A10: Yes, NaCMC can be combined with other materials to create composite materials with tailored properties. For example, combining NaCMC with attapulgite and chitin yields a composite hydrogel with a high adsorption capacity for methylene blue, making it suitable for dye removal from wastewater. []

Q11: How can sodium carboxymethyl cellulose be used to enhance the properties of edible films?

A11: NaCMC, often combined with other polymers and plasticizers like glycerol, can enhance the properties of edible films used for food preservation. Research highlights that the addition of NaCMC and glycerol to yuba films improves water resistance, elongation, and water vapor permeability, prolonging the shelf life of food products. []

Q12: Can sodium carboxymethyl cellulose be used in the development of sustainable materials?

A12: Yes, NaCMC's biodegradability and derivation from renewable resources like corn stover make it a potential building block for sustainable materials. Studies focus on optimizing the extraction of cellulose from corn stover and subsequent conversion to NaCMC, highlighting its potential to valorize agricultural residues and reduce reliance on fossil fuel-derived materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.